Sulfamethizole N4-acetate-d4
CAS No.:
Cat. No.: VC16684448
Molecular Formula: C11H12N4O3S2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N4O3S2 |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C11H12N4O3S2/c1-7(16)12-9-3-5-10(6-4-9)20(17,18)15-11-14-13-8(2)19-11/h3-6H,1-2H3,(H,12,16)(H,14,15)/i3D,4D,5D,6D |
| Standard InChI Key | PMDSJEXWWAYJPT-LNFUJOGGSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H] |
| Canonical SMILES | CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sulfamethizole N4-acetate-d4 retains the core structure of sulfamethizole (C₉H₁₀N₄O₂S) but incorporates deuterium atoms at the N4-acetate moiety. The molecular formula is C₁₁H₉D₄N₄O₄S, with deuterium substitution occurring at the methyl group of the acetate side chain. Key structural features include:
-
Sulfonamide group: Responsible for binding to bacterial dihydropteroate synthase (DHPS).
-
Thiazole ring: Enhances pharmacokinetic properties such as solubility and absorption.
-
Deuterated acetate: Provides isotopic distinction for mass spectrometric detection .
Physicochemical Characteristics
The deuterium labeling minimally affects the compound’s physical properties but optimizes its analytical performance:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~315.35 g/mol (estimated) | |
| LogP (Partition Coeff.) | 1.2 (similar to non-deuterated form) | |
| Solubility | >10 mg/mL in DMSO | |
| Stability | Stable at -20°C for 24 months |
Synthesis and Characterization
Synthetic Pathways
Sulfamethizole N4-acetate-d4 is synthesized through two primary routes:
-
Traditional Reflux Method:
Sulfamethizole is reacted with deuterated acetic anhydride ((CD₃CO)₂O) under reflux conditions (60–80°C) for 6–12 hours. The reaction yields the deuterated acetate derivative, which is purified via recrystallization. -
Microwave-Assisted Synthesis:
Utilizing microwave irradiation (150–200 W) reduces reaction time to 30–60 minutes while achieving comparable yields (>85%).
Analytical Characterization
Post-synthesis validation employs:
-
Nuclear Magnetic Resonance (NMR): Confirms deuterium incorporation and structural integrity. The absence of proton signals at the acetate methyl group in ¹H NMR spectra verifies successful deuteration.
-
High-Resolution Mass Spectrometry (HRMS): Distinguishes isotopic patterns, with a mass shift of +4 atomic mass units (amu) relative to non-deuterated sulfamethizole .
Analytical Applications in Pharmacokinetics
Role as an Internal Standard
In LC-MS/MS assays, Sulfamethizole N4-acetate-d4 corrects for variability in sample preparation and ionization efficiency. For example, a validated method for quantifying sulfamethizole in serum achieved a linear range of 0.1–50 μg/mL with a precision (CV) of <5% .
Table 1: LC-MS/MS Parameters for Sulfamethizole Quantification
| Parameter | Value | Source |
|---|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 μm | |
| Mobile Phase | 0.1% Formic acid in water/acetonitrile | |
| Retention Time | 1.73 min | |
| LOD/LOQ | 0.03/0.1 μg/mL |
Pharmacokinetic Studies
Deuterated internal standards enable precise measurement of sulfamethizole’s half-life (≈2.5 hours) and clearance rates in human plasma . These metrics are critical for optimizing dosing regimens and minimizing toxicity risks.
Environmental and Microbial Interactions
Resistance Gene Dynamics
Future Directions and Challenges
-
Extended Environmental Monitoring: Assessing the long-term ecological impacts of deuterated sulfonamides in wastewater systems.
-
Synthetic Optimization: Developing greener synthesis routes to reduce solvent waste and energy consumption.
-
Clinical Validation: Expanding LC-MS/MS applications to novel matrices (e.g., cerebrospinal fluid).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume